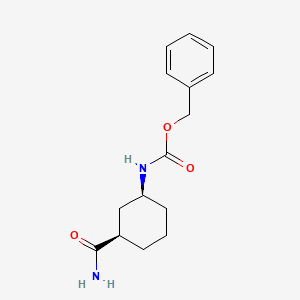
Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate is a chemical compound with a unique structure that includes a benzyl group, a carbamoyl group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate typically involves the protection of amino groups using benzyl carbamates. The process includes the reaction of benzyl chloroformate with the appropriate amine under controlled conditions. The reaction conditions often involve the use of bases such as triethylamine or pyridine to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amino acids and peptides during synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate
- Benzyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate
- Benzyl ((1S,3R)-3-(dimethylsulfamoylmethyl)cyclopentyl)carbamate
Uniqueness
Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate is unique due to its specific structural features, such as the presence of both a benzyl group and a carbamoyl group attached to a cyclohexyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
benzyl N-[(1S,3R)-3-carbamoylcyclohexyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c16-14(18)12-7-4-8-13(9-12)17-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H2,16,18)(H,17,19)/t12-,13+/m1/s1 |
InChI Key |
NPABYTUPAVMMGE-OLZOCXBDSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)N |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol](/img/structure/B14019148.png)
![Benz[a]anthracene-7,12-dione, 2-methyl-](/img/structure/B14019149.png)
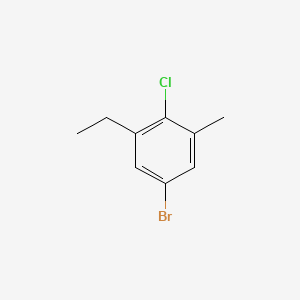
![1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019177.png)
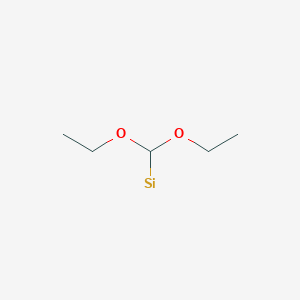
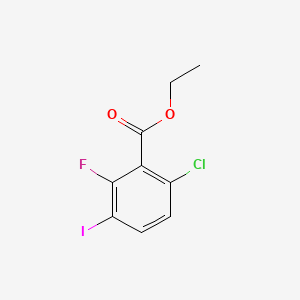
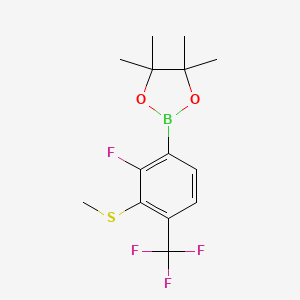
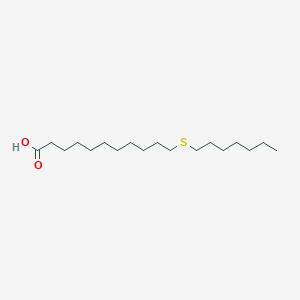
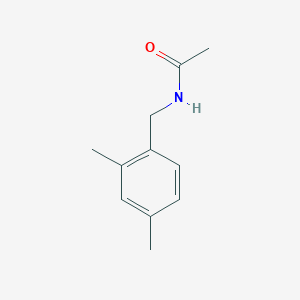

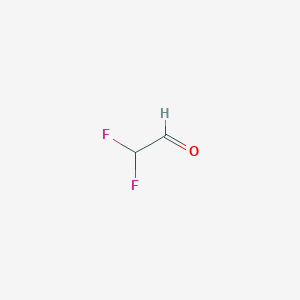
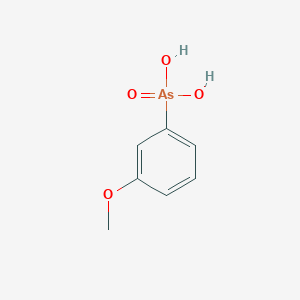
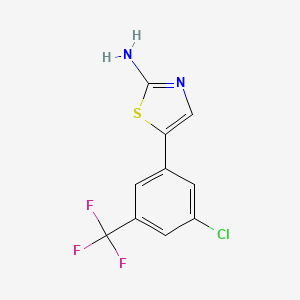
![methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B14019255.png)
